Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride

Description

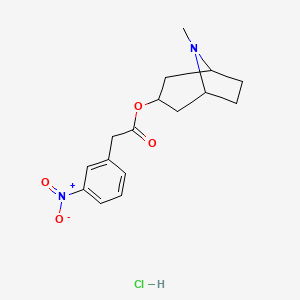

Chemical Structure and Hypothesized Function The compound "Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride" consists of a phenylacetic acid backbone substituted with a meta-nitro group at the phenyl ring. The carboxylic acid moiety is esterified with tropan-3-ol, forming a tropane ester derivative, and the structure is stabilized as a hydrochloride salt. The m-nitrophenyl group is a common pharmacophore in dihydropyridine (DHP) calcium antagonists (e.g., benidipine, manidipine), where it enhances receptor binding and vasodilatory effects . The tropane ester moiety may confer antimuscarinic or antinicotinic activity, depending on substitution patterns .

Physicochemical Properties

Based on analogs like benidipine hydrochloride, the compound is likely lipophilic due to the aromatic m-nitrophenyl group and esterified tropane ring, which could influence tissue distribution and half-life . Stability data for benidipine hydrochloride indicate that similar compounds are heat- and moisture-stable in solid form but may degrade under acidic conditions via ester hydrolysis .

Properties

CAS No. |

16048-42-3 |

|---|---|

Molecular Formula |

C16H21ClN2O4 |

Molecular Weight |

340.80 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-nitrophenyl)acetate;hydrochloride |

InChI |

InChI=1S/C16H20N2O4.ClH/c1-17-12-5-6-13(17)10-15(9-12)22-16(19)8-11-3-2-4-14(7-11)18(20)21;/h2-4,7,12-13,15H,5-6,8-10H2,1H3;1H |

InChI Key |

IUOCCQBOYUPCOU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves several steps. The process typically starts with the preparation of the m-nitrophenyl acetic acid, which is then esterified with tropan-3-yl alcohol. The final step involves the conversion of the ester into its hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several calcium channel blockers and tropane derivatives. Key comparisons include:

Pharmacokinetic and Pharmacodynamic Comparisons

The tropane moiety may lead to unique metabolites via hepatic oxidation . Benidipine: Metabolized via oxidative N-dealkylation, ester hydrolysis, and dehydrogenation of the DHP ring . Manidipine: Lipophilicity extends half-life (t½ >24 hrs) and promotes tissue accumulation .

Efficacy and Selectivity :

- Benidipine exhibits prolonged antihypertensive effects in rats (duration >240 min post-IV administration) compared to nifedipine or nicardipine . The tropane ester in the target compound may enhance central nervous system (CNS) penetration, unlike peripheral-acting DHPs.

- Manidipine’s vasoselectivity is attributed to its diphenylmethyl-piperazinyl group ; the target compound’s tropane ester could similarly modulate receptor specificity.

Stability and Solubility :

- Benidipine is stable in solid form but degrades in acidic media . The target compound’s ester linkage may render it susceptible to hydrolysis under gastric conditions, necessitating enteric coating for oral delivery .

Data Tables

Table 1: Pharmacokinetic Parameters of Analogues

Table 2: Structural Impact on Activity

| Feature | Benidipine | Target Compound |

|---|---|---|

| Aromatic Group | m-Nitrophenyl (DHP ring) | m-Nitrophenyl (acetic acid) |

| Ester Group | Benzyl-piperidinyl | Tropan-3-yl |

| Salt Form | Hydrochloride | Hydrochloride |

| Key Effect | Vasodilation, antianginal | Hypothesized CNS activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.